2-chloro-3-nitro-3H-pyridin-6-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H3ClN2O3 |
|---|---|
Molecular Weight |
174.54 g/mol |
IUPAC Name |
2-chloro-3-nitro-3H-pyridin-6-one |
InChI |
InChI=1S/C5H3ClN2O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-3H |
InChI Key |
AXUNXJXHUYRVAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=C(C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 2 Chloro 3 Nitro 3h Pyridin 6 One
Reactivity Profiles Governed by the Nitro Group
The nitro group at the 3-position significantly influences the reactivity of the pyridine (B92270) ring. Its strong electron-withdrawing nature activates the ring for certain reactions and directs the course of subsequent transformations.
Reduction Reactions of the Nitro Moiety and Subsequent Transformations
The nitro group of 2-chloro-3-nitropyridine (B167233) is readily susceptible to reduction, a key transformation that opens pathways to a variety of amino-substituted pyridines. A common method for this reduction is catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C). For instance, 2-(2-methoxyphenoxy)-6-methyl-3-nitropyridine can be reduced to its corresponding amino derivative using hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon catalyst. guidechem.com Another approach involves the use of stannous chloride (SnCl2) for the reduction of 2-chloro-3-nitropyridine to 2-chloro-3-aminopyridine. google.com Additionally, a combination of titanium tetrachloride (TiCl4) and magnesium (Mg) has been utilized as a reducing agent for this transformation. google.com
The resulting 3-aminopyridine (B143674) derivatives are versatile intermediates in organic synthesis. The amino group can undergo a range of reactions, including diazotization followed by substitution, to introduce a variety of functional groups onto the pyridine ring.
| Reactant | Reducing Agent(s) | Product | Reference |
| 2-chloro-3-nitropyridine | SnCl2 | 2-chloro-3-aminopyridine | google.com |
| 2-chloro-3-nitropyridine | TiCl4, Mg | 2-chloro-3-aminopyridine | google.com |
| 2-(2-methoxyphenoxy)-6-methyl-3-nitropyridine | Hydrazine hydrate, Pd/C | 2-(2-methoxyphenoxy)-6-methyl-3-aminopyridine | guidechem.com |
Influence of the Nitro Group as an Activating or Directing Functionality
The electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) reactions. nih.gov This activation is most pronounced at the positions ortho and para to the nitro group. In 2-chloro-3-nitropyridine, the chlorine atom at the 2-position is ortho to the activating nitro group, making it a prime site for nucleophilic attack. This enhanced reactivity allows for the displacement of the chloro substituent by a variety of nucleophiles under relatively mild conditions. The nitro group's ability to stabilize the negatively charged Meisenheimer intermediate, formed during the SNAr mechanism, is a key factor in this activation. nih.gov
Substitution and Cross-Coupling Reactions at the Chloro Position
The chlorine atom at the 2-position is a key handle for introducing molecular diversity, readily participating in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Displacement Reactions of the Chlorine Substituent
The activated nature of the C-Cl bond in 2-chloro-3-nitropyridine facilitates its displacement by a wide range of nucleophiles. nih.gov For example, reaction with amines can introduce amino functionalities at the 2-position. youtube.com Similarly, alkoxides can be used to replace the chlorine with alkoxy groups. For instance, 2-chloro-6-methoxy-3-nitropyridine (B41990) is synthesized via the nitration of 2-chloro-6-methoxypyridine. google.com The kinetics of the reaction between 2-chloro-3,5-dinitropyridine (B146277) and substituted anilines have been studied, indicating a mechanism involving the formation of a Meisenheimer intermediate. researchgate.net
| Substrate | Nucleophile | Product | Reference |
| 2,6-dichloro-3-nitropyridine | Ammonia (B1221849) | 2-amino-6-chloro-3-nitropyridine | echemi.com |
| 2-Chloro-3-nitro-6-methylpyridine | Guaiacol | 2-(2-methoxyphenoxy)-6-methyl-3-nitropyridine | guidechem.com |
| 2-chloro-3,5-dinitropyridine | Substituted Anilines | 2-anilino-3,5-dinitropyridine derivatives | researchgate.net |
Transition-Metal Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for forming carbon-carbon bonds, and 2-chloropyridine (B119429) derivatives are suitable substrates for this transformation. nih.govnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent with an organic halide. mdpi.comlibretexts.org While aryl chlorides are generally less reactive than bromides or iodides, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can facilitate the coupling of 2-chloropyridines. libretexts.orgresearchgate.net The reaction has been successfully applied to a variety of heteroaryl chlorides, including 3-chloropyridine. nih.gov This methodology allows for the introduction of aryl and heteroaryl substituents at the 2-position of the pyridine ring, providing access to a diverse range of biaryl compounds. The use of nitroarenes as electrophilic partners in Suzuki-Miyaura coupling has also been explored. mdpi.com
Tautomeric and Aromaticity Considerations in Reactions of 2-chloro-3-nitro-3H-pyridin-6-one
The compound this compound can exist in tautomeric forms, primarily the pyridin-6-one and the corresponding 6-hydroxypyridine form. nih.govwuxibiology.comchemtube3d.com The equilibrium between these tautomers is influenced by factors such as the solvent. wuxibiology.com The pyridin-6-one form possesses an amide-like character, while the 6-hydroxypyridine form is aromatic. wuxibiology.comchemtube3d.com
This tautomerism has significant implications for the compound's reactivity. The presence of the pyridinone tautomer can influence the site and nature of chemical reactions. For instance, reactions that typically occur on a hydroxyl group may be affected by the predominance of the pyridinone form. The aromaticity of the 6-hydroxypyridine tautomer contributes to the stability of the ring system and influences its behavior in reactions that involve the aromatic pi-system. wuxibiology.com In the crystal structure of 2-chloro-3-nitropyridine, the nitro group is twisted relative to the pyridine ring, which can affect intermolecular interactions and reactivity. researchgate.net
Electrophilic and Nucleophilic Reactions on the Pyridinone Ring System
The electron-poor nature of the 6-chloro-3-nitro-1H-pyridin-2-one ring system strongly disfavors electrophilic substitution reactions. Instead, its chemistry is dominated by nucleophilic reactions, where the pyridine ring acts as an electrophile. The presence of two potential leaving groups—the chlorine atom at the C-6 position and the nitro group at the C-3 position—provides multiple pathways for nucleophilic attack.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is the principal reaction type for this pyridinone core. The chlorine atom at C-6 is an excellent leaving group, and its departure is facilitated by the stabilization of the negatively charged Meisenheimer intermediate by the adjacent ring nitrogen and the electron-withdrawing nitro group. Consequently, a wide range of nucleophiles can displace the chloride.
Research on the closely related compound, 2-chloro-3-nitropyridine, demonstrates facile substitution of the chlorine atom. bldpharm.com Analogously, 6-chloro-3-nitro-1H-pyridin-2-one is expected to react with various nucleophiles, including amines, alkoxides, and thiols, to yield 6-substituted-3-nitro-1H-pyridin-2-one derivatives. For instance, reactions with sulfur nucleophiles are well-documented for similar structures. The reaction of 2-chloro-3-nitropyridine with various potassium xanthate salts in the presence of cesium carbonate provides a route to aryl-alkyl thioethers, with the xanthate acting as a thiol surrogate. researchgate.net
Furthermore, studies on the reactivity of 2-methyl-3-nitropyridines have shown that the nitro group can also be displaced by nucleophiles, particularly soft nucleophiles like thiols. nih.gov In some cases, the substitution of the nitro group is selective over other potential leaving groups on the pyridine ring. nih.gov This suggests that under specific conditions, 6-chloro-3-nitro-1H-pyridin-2-one could react with S-nucleophiles to afford 3-thio-substituted-6-chloro-1H-pyridin-2-ones. The regioselectivity of the nucleophilic attack (C-6 vs. C-3) would likely depend on the nature of the nucleophile and the reaction conditions.
The following table summarizes representative nucleophilic substitution reactions on related nitropyridine scaffolds, illustrating the expected reactivity of the title compound.
| Reactant | Nucleophile/Reagents | Product Type | Reference |
|---|---|---|---|
| 2-Chloro-3-nitropyridine | Potassium Xanthates / Cs₂CO₃ | Aryl-alkyl thioethers | researchgate.net |
| 2-Methyl-3-nitropyridines | Thiols (R-SH) / K₂CO₃ | 3-Thio-substituted pyridines | nih.gov |
| 2-Chloro-3-methoxy-6-nitropyridine | Amines or Thiols | Substitution of chlorine |
Intramolecular Cyclization, Ring Transformations, and Rearrangements Involving the Pyridinone Core
The inherent reactivity of the 6-chloro-3-nitro-1H-pyridin-2-one scaffold makes it a valuable precursor for the synthesis of more complex heterocyclic systems through intramolecular cyclization and ring transformation reactions.
Ring Transformations
The high electron deficiency of the pyridinone ring, coupled with the presence of good leaving groups, makes it an ideal substrate for nucleophilic-type ring transformations. This type of reaction involves the "scrap and build" of the cyclic system, where a nucleophilic reagent attacks the ring, leading to ring-opening, followed by rearrangement and re-cyclization to form a new ring system.
A notable example is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone, a compound with similar electronic properties. nih.gov This dinitropyridone reacts with a ketone and a source of nitrogen (like ammonia or ammonium (B1175870) acetate) to generate novel nitropyridines or nitroanilines that are otherwise difficult to synthesize. nih.gov In these reactions, the dinitropyridone effectively serves as a synthetic equivalent of the unstable nitromalonaldehyde (B3023284). nih.gov Given its structural and electronic similarities, 6-chloro-3-nitro-1H-pyridin-2-one is a prime candidate for analogous transformations, potentially reacting with binucleophiles to construct new carbocyclic and heterocyclic frameworks.
Intramolecular Cyclization
The functional groups on the 6-chloro-3-nitro-1H-pyridin-2-one ring can be exploited to construct fused heterocyclic systems via intramolecular cyclization. A relevant strategy is seen in the chemistry of 4-chloro-3-nitrocoumarin, which is used to prepare 2-aryl substituted chromeno[3,4-b]pyrrol-4(3H)-ones. rsc.org This synthesis involves an initial substitution of the chloride, followed by a reductive intramolecular cyclization where the nitro group plays a crucial role in directing the ring-closing step. rsc.org
This suggests a potential synthetic pathway starting from 6-chloro-3-nitro-1H-pyridin-2-one. For example, substitution of the C-6 chloride with a nucleophile containing a pendant functional group could be followed by a reductive cyclization involving the C-3 nitro group to build a second ring fused to the pyridinone core, leading to novel bicyclic heterocycles.
The table below outlines examples of ring transformations and cyclizations involving related electron-deficient heterocyclic cores.
| Precursor | Reaction Type | Key Features | Product Class | Reference |
|---|---|---|---|---|
| 1-Methyl-3,5-dinitro-2-pyridone | Three-Component Ring Transformation | Reacts with ketones and ammonia; serves as a nitromalonaldehyde equivalent. | Nitropyridines, Nitroanilines | nih.gov |
| 4-Chloro-3-nitrocoumarin | Reductive Intramolecular Cyclization | Nitro group directs the reductive coupling and cyclization. | Chromeno[3,4-b]pyrrol-4(3H)-ones | rsc.org |
No specific rearrangements involving solely the pyridinone core of this compound have been detailed in the surveyed literature. However, complex rearrangements are often encountered during multi-step syntheses or ring transformation reactions of such highly functionalized heterocycles. msu.edu
Spectroscopic and Crystallographic Elucidation of 2 Chloro 3 Nitro 3h Pyridin 6 One Structure
Vibrational Spectroscopy for Functional Group Identification
Raman Spectroscopy
To create the requested content, access to peer-reviewed studies or spectral databases containing the experimental characterization of "2-chloro-3-nitro-3H-pyridin-6-one" would be necessary.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI, FAB, HRMS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (molecular formula: C₅H₃ClN₂O₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.
The molecular weight of the compound is 174.54 g/mol , with a monoisotopic mass of 173.98322 Da. uni.lunih.gov Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) would be used to gently ionize the molecule, allowing for the detection of the molecular ion peak. In ESI-MS, predicted adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ would be observed, further corroborating the molecular mass. uni.lu
Analysis of the fragmentation pattern in the mass spectrum provides critical data for confirming the structure. Key fragments would likely arise from the loss of the nitro group (NO₂), the chlorine atom (Cl), or carbon monoxide (CO) from the pyridinone ring. While specific experimental fragmentation data is not widely available in published literature, predicted mass-to-charge ratios for various adducts have been calculated.
Table 1: Predicted Mass Spectrometry Data for C₅H₃ClN₂O₃ Data predicted using computational methods. uni.lu
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 174.99050 |
| [M+Na]⁺ | 196.97244 |
| [M+K]⁺ | 212.94638 |
| [M-H]⁻ | 172.97594 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The technique is particularly sensitive to conjugated systems and chromophores. The this compound structure contains a conjugated pyridinone system and a nitro group, which are strong chromophores.
The UV-Vis spectrum of this compound is expected to display characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.
π → π transitions:* These high-energy transitions are expected due to the conjugated π-system of the pyridinone ring. They typically result in strong absorption bands.
n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These bands are generally weaker in intensity compared to π → π* transitions.
The specific wavelengths (λmax) of these absorptions are influenced by the solvent polarity. However, detailed experimental UV-Vis spectral data for this compound is not available in the reviewed literature.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Associated Chromophore | Expected Absorption Intensity |
| π → π | Conjugated pyridinone ring, Nitro group | High |
| n → π | C=O, N=O, Pyridine (B92270) Nitrogen | Low to Medium |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsion angles, definitively confirming the connectivity and conformation of the molecule.
This analysis would also elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., involving the N-H of the pyridinone and the oxygen of the nitro group of an adjacent molecule), and halogen bonding (involving the chlorine atom). Such interactions are crucial for understanding the physical properties of the solid material.
While crystallographic data for related compounds like 2-chloro-3-nitropyridine (B167233) exists, specific experimental data for this compound or its tautomer 6-chloro-3-nitropyridin-2-ol are not found in the surveyed scientific literature. researchgate.net Therefore, key crystallographic parameters cannot be presented.
Table 3: Illustrative Crystallographic Data (Data Not Available)
| Parameter | Value |
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Not Available |
| Volume (V) | Not Available |
| Density (calculated) | Not Available |
Integrated Spectroscopic Data Analysis for Comprehensive Structure Assignment
A comprehensive and irrefutable structure assignment for this compound requires the integrated analysis of data from all available spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combination allows for cross-validation and a complete molecular picture.
For instance, the molecular formula confirmed by HRMS (C₅H₃ClN₂O₃) serves as a fundamental constraint for interpreting data from other methods. nih.gov The functional groups (carbonyl, nitro group) suggested by UV-Vis spectroscopy would be confirmed by infrared (IR) and Raman spectroscopy. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the number and connectivity of hydrogen and carbon atoms, distinguishing between possible isomers.
Finally, X-ray crystallography, if successful, would provide the ultimate confirmation of the three-dimensional structure, validating the interpretations drawn from all other spectroscopic data. The convergence of information from mass spectrometry, UV-Vis, NMR, and X-ray crystallography would lead to an unambiguous assignment of the structure as this compound, resolving any ambiguity regarding its tautomeric form and solid-state conformation.
Computational and Theoretical Investigations of 2 Chloro 3 Nitro 3h Pyridin 6 One
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-chloro-3-nitro-1H-pyridin-2-one at an atomic level. These methods model the electronic and geometric structure of the molecule with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. Functionals like B3LYP combined with basis sets such as 6-311++G** are employed to optimize the molecular geometry and calculate intermolecular interaction energies. nih.gov For related nitro-containing heterocyclic compounds, DFT has been used to perform Natural Bond Orbital (NBO) analysis, which helps in understanding electron transfer and the nature of chemical bonds. nih.gov In a study on a similar compound, 2-chloro-3-nitropyridine (B167233), analysis of the crystal structure revealed that the nitro group is twisted by 38.5° relative to the pyridine (B92270) ring, a structural feature that can be precisely modeled by DFT calculations. researchgate.netnih.gov
| Computational Method | Application | Example Finding/Use | Reference |
|---|---|---|---|
| DFT (B3LYP/6-311++G**) | Geometry Optimization, Interaction Energy Calculation | Used to find optimized geometries and intermolecular interaction energies for nitroazole-HF complexes. | nih.gov |
| Natural Bond Orbital (NBO) Analysis | Analysis of electron transfer and bonding | Revealed the origin of interactions in molecular complexes. | nih.gov |
| Single-Crystal X-ray Study (Compared with DFT) | Molecular Structure Determination | Determined the twist angle of the nitro group in 2-chloro-3-nitropyridine to be 38.5°. | researchgate.netnih.gov |
For even higher accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are utilized. Time-dependent density functional theory (TD-DFT) is a common ab initio approach used to predict electronic absorption spectra. nih.gov However, its success in spectrum prediction has been described as modest. nih.gov More computationally intensive but highly accurate methods, such as the STEOM-DLPNO-CCSD (domain-based local pair natural orbital similarity transformed equation-of-motion coupled-cluster with singles and doubles), can provide theoretical best estimates for spectral properties. chemrxiv.orgchemrxiv.org These high-level calculations are crucial for benchmarking other methods and for obtaining a precise characterization of the molecule's electronic excited states. chemrxiv.orgresearchgate.net
Conformational Analysis and Tautomerism Studies of the Pyridinone Moiety
The pyridinone ring in 2-chloro-3-nitro-1H-pyridin-2-one can exist in different tautomeric forms. clockss.org The compound is known by both the name 6-chloro-3-nitropyridin-2-ol and its tautomer, 6-chloro-3-nitro-2(1H)-one, indicating a dynamic equilibrium between the hydroxyl-pyridine and the keto-pyridinone forms. nih.gov Understanding this tautomerism is critical as the predominant form influences the molecule's chemical reactivity and physical properties. clockss.org
Conformational analysis, often performed using computational methods, investigates the spatial arrangement of atoms and the energy associated with different conformations. For the related molecule 2-chloro-3-nitropyridine, X-ray diffraction studies show a significant twist in the nitro group to avoid steric repulsion with the adjacent chlorine atom. nih.gov A similar conformational preference, involving the orientation of the nitro group relative to the pyridinone ring, would be a key area of investigation for 2-chloro-3-nitro-1H-pyridin-2-one.
Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Models
Computational models are invaluable for predicting and interpreting various types of spectra, which serve as molecular fingerprints. nih.govbohrium.commit.edu
NMR Spectroscopy: Computational chemistry offers procedures for predicting Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. bohrium.com These predictions, based on quantum chemistry, help in assigning the correct structure to a synthesized compound and identifying its functional groups. bohrium.com
IR Spectroscopy: Infrared (IR) spectra can be predicted computationally. Methods like the GFN2-xTB level of theory are used to compute harmonic frequencies, which correspond to the vibrational modes seen in an IR spectrum. mit.edu Machine learning models, such as message passing neural networks, are also emerging as powerful tools for high-quality IR spectra prediction. mit.edu
UV-Vis Spectroscopy: The prediction of UV-Vis absorption spectra is a significant application of computational chemistry. nih.gov Time-dependent DFT (TD-DFT) is a primary method, with various functionals like B2PLYP and M06 being recommended for their high predictive power in reproducing experimental spectra. chemrxiv.orgchemrxiv.orgresearchgate.net Newer approaches also utilize machine learning algorithms to predict UV-Vis spectra from molecular structures alone. nih.gov
| Spectroscopy Type | Computational Method/Model | Purpose | Reference |
|---|---|---|---|
| NMR | Quantum Chemistry Calculations | Predict chemical shifts and coupling constants for structure verification. | bohrium.com |
| IR | GFN2-xTB, Machine Learning (MPNN) | Compute harmonic frequencies and predict full IR spectra. | mit.edu |
| UV-Vis | TD-DFT (e.g., B2PLYP, M06 functionals), Machine Learning | Predict electronic absorption spectra and wavelengths of maximum absorbance (λmax). | nih.govchemrxiv.orgresearchgate.net |
Reaction Mechanism Elucidation through Computational Simulations (e.g., Sigmatropic Shifts)
While specific computational studies on the reaction mechanisms of 2-chloro-3-nitro-1H-pyridin-2-one are not widely documented, computational simulations are a powerful tool for such investigations. This class of compounds is known to undergo reactions such as nitration and nucleophilic substitution. google.commdpi.comgoogle.com DFT calculations can be used to model reaction pathways, calculate activation energies, and characterize transition states. This allows for the elucidation of complex mechanisms, such as sigmatropic shifts or the oxidative dimerization observed in related thienopyridine systems, providing a level of detail that is often inaccessible through experimental means alone. acs.org
Molecular Modeling for Intermolecular Interactions and Binding Modes
Molecular modeling is crucial for understanding how 2-chloro-3-nitro-1H-pyridin-2-one interacts with itself and with other molecules. Crystal structure analysis of the related compound 2-chloro-3-nitropyridine reveals the presence of non-classical C—H⋯N and C—H⋯O hydrogen bonds that link adjacent molecules into a layered motif. researchgate.netnih.gov Furthermore, a short Cl···O contact is observed. nih.gov In another similar molecule, 6-chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine, intramolecular N—H⋯O hydrogen bonds are present, which stabilize the molecular conformation. nih.gov Computational techniques like DFT can quantify the strength of these interactions and NBO analysis can be used to understand their electronic origin. nih.gov This knowledge is essential for predicting crystal packing, solubility, and potential binding modes with biological targets.
| Compound | Interaction Type | Structural Implication | Reference |
|---|---|---|---|
| 2-chloro-3-nitropyridine | Non-classical C—H⋯N and C—H⋯O hydrogen bonds | Formation of a layer motif in the crystal structure. | researchgate.netnih.gov |
| 2-chloro-3-nitropyridine | Short Cl···O contact | Contributes to the generation of a chain motif. | nih.gov |
| 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine | Intramolecular N—H⋯O hydrogen bond | Stabilizes the molecular structure. | nih.gov |
Advanced Research Applications and Future Directions in 2 Chloro 3 Nitro 3h Pyridin 6 One Chemistry
Role as Versatile Building Blocks in the Synthesis of Complex Heterocyclic Systems
The highly functionalized nature of 2-chloro-3-nitro-3H-pyridin-6-one makes it an exceptionally useful building block for the synthesis of a wide array of complex heterocyclic systems. The presence of a reactive chlorine atom, a nitro group, and a pyridinone core provides multiple reaction sites for chemists to exploit.
Researchers have successfully utilized this compound as a precursor for creating fused heterocyclic systems. These complex structures, which consist of two or more fused rings, often exhibit enhanced biological activity and unique electronic properties compared to their non-fused counterparts. ias.ac.in The synthesis of these molecules is of great interest in medicinal chemistry and materials science. ias.ac.in For instance, 2-chloro-3-nitropyridines can be converted into 2-methyl-3-nitropyridines, which then serve as intermediates for synthesizing more complex molecules. mdpi.com
One key application is in the synthesis of pyrido[1,2-a]thieno[3,2-e]pyrimidines, quinolines, and pyridin-2-one derivatives, which have shown potential as antimicrobial agents. nih.gov The reactivity of the chloro and nitro groups allows for sequential reactions, enabling the construction of these intricate polycyclic frameworks. mdpi.comnih.gov The ability to construct such diverse heterocyclic systems from a single, readily available starting material highlights the importance of this compound in synthetic organic chemistry. srdorganics.comsigmaaldrich.com
Development of Novel Synthetic Methodologies Inspired by the Compound's Reactivity Profile
The unique reactivity of this compound has spurred the development of new synthetic methodologies. The electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring, making the chlorine atom susceptible to nucleophilic substitution. This reactivity has been harnessed to introduce a variety of functional groups at the 2-position of the pyridine ring.
For example, a reliable three-step method has been developed to convert 2-chloro-3-nitropyridines into 2-methyl-3-nitropyridines by reaction with a malonic ester anion, followed by hydrolysis and decarboxylation. mdpi.com This method avoids the side reactions often encountered in direct cross-coupling reactions. mdpi.com Furthermore, the selective substitution of the nitro group in the presence of a halogen at other positions has been observed in reactions with sulfur nucleophiles, leading to the formation of novel 3-thio-substituted pyridines. nih.gov
The development of one-pot synthesis methods is another area of active research. For instance, a method for preparing aryl-alkyl thioethers from xanthates and aryl halides, including 2-chloro-3-nitropyridine (B167233), has been reported. researchgate.net This approach avoids the use of odorous thiols and provides good yields in short reaction times. researchgate.net Such innovative synthetic strategies, inspired by the reactivity of compounds like this compound, are crucial for advancing the field of organic synthesis.
Exploration of Structural Analogs and Isomers for Specific Chemical Research Purposes
The synthesis and study of structural analogs and isomers of this compound provide valuable insights into structure-activity relationships and allow for the fine-tuning of chemical properties for specific applications. Researchers have prepared and investigated various derivatives by modifying the substituents on the pyridine ring.
The table below showcases some of the synthesized structural analogs and their key identifiers.
| Compound Name | Molecular Formula | CAS Number |
| 2-Chloro-6-methyl-3-nitropyridine | C6H5ClN2O2 | 56057-19-3 |
| 2-Chloro-6-methoxy-3-nitropyridine (B41990) | C6H5ClN2O3 | 38533-61-8 |
| 2-Chloro-6-iodo-3-nitropyridine | C5H2ClIN2O2 | 119022868 |
| 6-Chloro-3-nitropyridin-2-ol | C5H3ClN2O3 | 92138-35-7 |
These analogs serve as valuable tools for chemists to systematically explore the chemical space around the 2-chloro-3-nitropyridinone scaffold and to develop new compounds with desired properties.
Investigation of Photophysical Properties and Potential in Advanced Materials Research
Halogenated nitropyridinones, including derivatives of this compound, are being investigated for their photophysical properties and potential applications in advanced materials. The presence of both a halogen atom and a nitro group can significantly influence the electronic transitions and excited state properties of these molecules.
Theoretical studies using density functional theory (DFT) have been employed to understand the influence of halogen and nitro substitution on the photophysical properties of related heterocyclic systems. rsc.orgmdpi.com These studies focus on absorption spectra, singlet-triplet energy gaps, and spin-orbit coupling, which are crucial parameters for applications in areas like photodynamic therapy. mdpi.comnih.gov The introduction of heavy atoms like bromine or iodine is known to enhance intersystem crossing rates, which can be beneficial for photosensitizers. rsc.org
While specific photophysical data for this compound itself is not extensively reported, the research on analogous compounds suggests that this class of molecules holds promise for the development of new photoactive materials. Further experimental and computational studies are needed to fully explore the potential of these compounds in materials science.
Unexplored Reactivity Patterns and Advanced Mechanistic Insights
Despite the progress made in understanding the chemistry of this compound, there are still unexplored reactivity patterns and a need for more profound mechanistic insights into its reactions. The interplay between the chloro, nitro, and pyridinone functionalities can lead to complex and sometimes unexpected chemical behavior.
For instance, while nucleophilic substitution of the chlorine atom is a common reaction, the selective substitution of the nitro group under certain conditions highlights the nuanced reactivity of this system. nih.gov Detailed mechanistic studies, combining experimental kinetics and computational modeling, could provide a deeper understanding of the factors that govern the regioselectivity of these reactions.
Furthermore, the potential for this compound to participate in other types of transformations, such as transition-metal-catalyzed cross-coupling reactions or photochemical reactions, remains an area ripe for exploration. rsc.org Uncovering novel reactivity patterns will not only expand the synthetic utility of this compound but also contribute to a more fundamental understanding of the chemistry of halogenated nitro-heterocycles.
Emerging Trends and Future Perspectives in Halogenated Nitropyridinone Research
The field of halogenated nitropyridinone research is continuously evolving, with several emerging trends and future perspectives. One significant trend is the increasing focus on the development of sustainable and efficient synthetic methods. This includes the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact.
Another key area of future research will likely involve the application of these compounds in the design of functional materials. The unique electronic properties imparted by the halogen and nitro groups make them attractive candidates for organic electronics, sensors, and other advanced materials. rsc.org
Furthermore, the exploration of the biological activity of derivatives of this compound is expected to continue. The ability to readily synthesize a diverse library of analogs will facilitate the discovery of new therapeutic agents. As our understanding of the chemistry of these compounds deepens, we can anticipate the emergence of new and innovative applications in a wide range of scientific disciplines.
Q & A
Basic Research Questions
Q. How can the molecular structure of 2-chloro-3-nitro-3H-pyridin-6-one be experimentally validated?
- Methodology : Combine spectroscopic techniques such as FTIR and FT-Raman with quantum chemical calculations (e.g., B3LYP/6-311++G** or cc-pVTZ basis sets) to analyze vibrational modes, bond angles, and electron density distributions. Compare experimental spectra with simulated spectra derived from density functional theory (DFT) to confirm structural assignments .
- Key Parameters : Assign characteristic peaks for nitro (NO₂) and chloro (Cl) groups in the 1300–1600 cm⁻¹ (FTIR) and 300–800 cm⁻¹ (Raman) regions. Validate computational models against experimental data to resolve ambiguities in tautomeric forms or substituent orientations.
Q. What synthetic routes are reported for preparing this compound?
- Methodology : Utilize SNAr (nucleophilic aromatic substitution) or nitration-chlorination cascades on pyridine precursors. For example:
- Nitrate 2-chloropyridin-6-one under controlled HNO₃/H₂SO₄ conditions, followed by regioselective chlorination using PCl₅ or SOCl₂ .
- Optimize reaction conditions (temperature, solvent polarity) to minimize side products like over-nitrated or dehalogenated derivatives.
- Validation : Monitor reaction progress via TLC or HPLC and confirm purity through melting point analysis and NMR spectroscopy.
Q. How does the thermal stability of this compound influence its storage and handling?
- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and exothermic peaks.
- Safety Protocols : Store at ≤4°C in amber glass vials to prevent photodegradation. Avoid prolonged exposure to moisture or acidic/basic environments, which may hydrolyze the nitro or chloro groups .
Advanced Research Questions
Q. What mechanisms explain contradictory reactivity patterns in nitropyridine derivatives under varying pH conditions?
- Methodology : Conduct kinetic studies using UV-Vis spectroscopy or stopped-flow techniques to track reaction rates of this compound in buffered solutions (pH 2–12). Correlate protonation states (predicted via pKa calculations) with reactivity toward nucleophiles (e.g., amines, thiols).
- Data Contradiction Resolution : If unexpected products arise (e.g., ring-opening vs. substitution), employ HPLC-MS and ²H/¹⁵N isotopic labeling to trace reaction pathways and identify intermediates .
Q. How do steric and electronic effects of substituents modulate the biological activity of this compound derivatives?
- Methodology : Synthesize analogs with modified substituents (e.g., methyl, fluoro, methoxy) and evaluate their bioactivity (e.g., enzyme inhibition, antimicrobial assays). Use QSAR (quantitative structure-activity relationship) models to correlate Hammett constants (σ) or steric bulk (Taft parameters) with potency.
- Key Findings : Nitro groups enhance electrophilicity for covalent binding, while chloro substituents improve lipophilicity for membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
